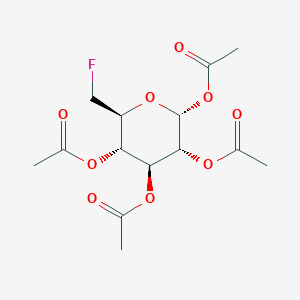![molecular formula C11H7ClO4S B13828464 Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate CAS No. 478400-02-1](/img/structure/B13828464.png)
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate is a chemical compound with the molecular formula C11H7ClO4S and a molecular weight of 270.68888 g/mol. This compound is known for its unique structure, which includes a thieno[2,3-F][1,3]benzodioxole core with a chlorine atom at the 7th position and a methyl ester group at the 6th position. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate typically involves the following steps:
Formation of the Thieno[2,3-F][1,3]benzodioxole Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-F][1,3]benzodioxole core.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6th position to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thieno[2,3-F][1,3]benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate can be compared with other similar compounds, such as:
Methyl 7-bromothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 7-fluorothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 7-iodothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Eigenschaften
CAS-Nummer |
478400-02-1 |
|---|---|
Molekularformel |
C11H7ClO4S |
Molekulargewicht |
270.69 g/mol |
IUPAC-Name |
methyl 7-chlorothieno[2,3-f][1,3]benzodioxole-6-carboxylate |
InChI |
InChI=1S/C11H7ClO4S/c1-14-11(13)10-9(12)5-2-6-7(16-4-15-6)3-8(5)17-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
AJSYYVMAAHXWRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=CC3=C(C=C2S1)OCO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


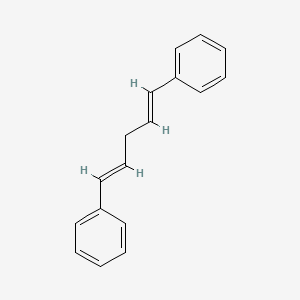
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
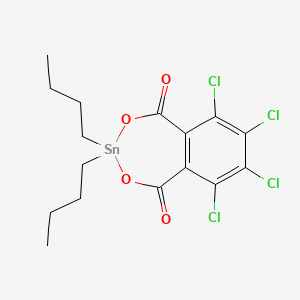
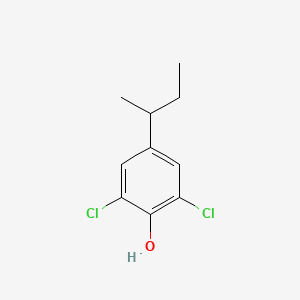
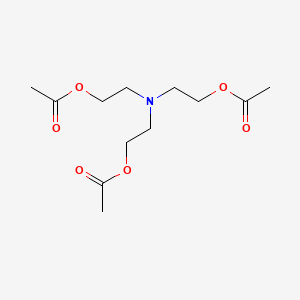
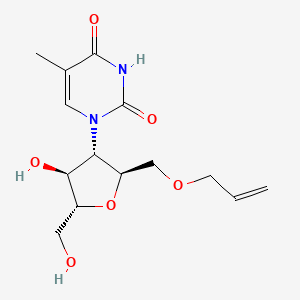
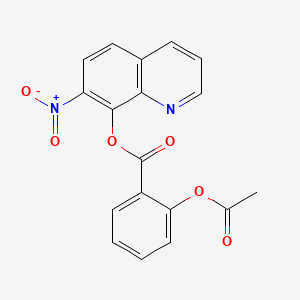
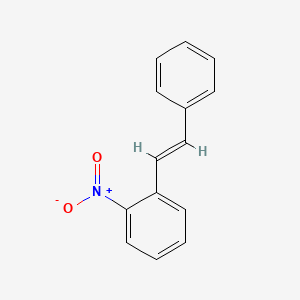
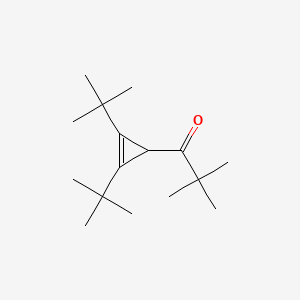


![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

